Methyl (2S)-2,6-bis({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})hexanoate
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Overview
Description
Methyl (2S)-2,6-bis({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})hexanoate is a synthetic compound with a molecular formula of C22H26N2O4. It is commonly used in peptide synthesis due to its stability and reactivity. The compound is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) groups, which are widely used as protecting groups in organic synthesis, particularly in the synthesis of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2,6-bis({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})hexanoate typically involves the protection of amino acids with Fmoc groups. The process begins with the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide. The resulting Fmoc-protected amino acid is then esterified with methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of Fmoc-protected peptides. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the Fmoc-protected amino acids are sequentially added to a growing peptide chain anchored to a solid resin .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2,6-bis({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})hexanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine group for further reactions.
Esterification and Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Piperidine: Used for deprotection of the Fmoc group.
Dichloromethane (DCM): and : Common solvents used in the synthesis and reactions.
Sulfuric Acid: and Hydrochloric Acid : Catalysts for esterification reactions.
Major Products Formed
Deprotected Amino Acids: Formed after the removal of the Fmoc group.
Peptides: Formed through coupling reactions with other amino acids or peptides.
Scientific Research Applications
Methyl (2S)-2,6-bis({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})hexanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-methyl-6-heptenoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
Methyl (2S)-2,6-bis({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})hexanoate is unique due to its dual Fmoc protection, which provides enhanced stability and reactivity in peptide synthesis. This dual protection allows for more efficient synthesis of complex peptides and proteins compared to similar compounds with single Fmoc protection .
Properties
Molecular Formula |
C37H36N2O6 |
---|---|
Molecular Weight |
604.7 g/mol |
IUPAC Name |
methyl (2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C37H36N2O6/c1-43-35(40)34(39-37(42)45-23-33-30-18-8-4-14-26(30)27-15-5-9-19-31(27)33)20-10-11-21-38-36(41)44-22-32-28-16-6-2-12-24(28)25-13-3-7-17-29(25)32/h2-9,12-19,32-34H,10-11,20-23H2,1H3,(H,38,41)(H,39,42)/t34-/m0/s1 |
InChI Key |
FFVMSCGZOOPEBG-UMSFTDKQSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
COC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
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